N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE
Description
N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE is a complex organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N2O2/c27-22-11-12-23(28)24(17-22)29-25(31)18-30-15-13-21(14-16-30)26(32,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,21,32H,13-16,18H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCYMWJZGQAWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydroxy(diphenyl)methyl Group: This step may involve the use of reagents such as diphenylmethanol and appropriate catalysts.
Attachment of the 2,5-Dichlorophenyl Group: This step typically involves electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.
Scientific Research Applications
N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE can be compared with other similar compounds, such as:
N-(2,5-DICHLOROPHENYL)-2-OXO-2-(2-(3-PHENOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
N-(2,5-DICHLOROPHENYL)-2-OXO-2-(2-(3-PHENYL-2-PROPENYLIDENE)HYDRAZINO)ACETAMIDE: Another similar compound with variations in the substituents, affecting its reactivity and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
